An In-depth Technical Guide to Methyl 2,4-difluoro-6-methylphenylacetate (CAS 1806334-69-9)
An In-depth Technical Guide to Methyl 2,4-difluoro-6-methylphenylacetate (CAS 1806334-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,4-difluoro-6-methylphenylacetate, a halogenated aromatic ester of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to offer valuable insights for researchers. The strategic incorporation of fluorine atoms and a methyl group onto the phenylacetate scaffold suggests a potential for this molecule to modulate pharmacokinetic and pharmacodynamic properties in biologically active compounds. This document will cover its chemical identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its expected spectral characteristics. Furthermore, the guide will delve into the rationale behind its design and its potential applications in the field of drug development, supported by authoritative references.
Introduction: The Strategic Role of Fluorine in Phenylacetate Scaffolds
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, control lipophilicity, and improve bioavailability.[2] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, in phenylacetate derivatives, fluorine substitution has been explored to develop novel therapeutic agents, including hypnotic agents and potential anticancer compounds.
Methyl 2,4-difluoro-6-methylphenylacetate (CAS 1806334-69-9) is a compound that combines the phenylacetate core with two fluorine atoms and a methyl group on the aromatic ring. This specific substitution pattern is anticipated to confer unique properties to the molecule, making it a valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of the ortho-methyl group, in conjunction with the fluorine atoms, can induce specific conformational preferences that may be crucial for binding to biological targets.
This guide aims to provide a detailed technical resource for scientists working with or considering the use of Methyl 2,4-difluoro-6-methylphenylacetate in their research endeavors.
Chemical and Physical Properties
Chemical Identity
| Property | Value | Source |
| CAS Number | 1806334-69-9 | [3] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [3] |
| Molecular Weight | 200.18 g/mol | [3] |
| IUPAC Name | Methyl 2-(2,4-difluoro-6-methylphenyl)acetate | |
| Canonical SMILES | CC1=C(C=C(C=C1F)F)CC(=O)OC |
Predicted Physicochemical Properties
The following properties are estimated based on the known properties of similar compounds such as 2,3-Difluoro-4-methylphenylacetic acid and 2,4-Difluorophenylacetic acid, and general principles of physical organic chemistry.
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to pale yellow liquid or low melting solid | Phenylacetate esters are often liquids at room temperature.[4] |
| Melting Point | Low (if solid) | The melting point of 2,4-Difluorophenylacetic acid is 126-128 °C. Esterification would likely lower this. |
| Boiling Point | ~220-240 °C at 760 mmHg | Based on the boiling point of Methyl phenylacetate (218 °C) with an increase due to fluorine and methyl substitution. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | Typical for organic esters. |
| Density | ~1.2 g/mL | The density of Methyl phenylacetate is 1.066 g/mL. Fluorine substitution generally increases density. |
Synthesis and Experimental Protocols
A plausible synthetic route to Methyl 2,4-difluoro-6-methylphenylacetate involves the esterification of its corresponding carboxylic acid, 2,4-difluoro-6-methylphenylacetic acid.
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of Methyl 2,4-difluoro-6-methylphenylacetate.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the final esterification step. The synthesis of the precursor acid, 2,4-difluoro-6-methylphenylacetic acid, can be achieved through methods analogous to the preparation of similar phenylacetic acids, such as the hydrolysis of the corresponding benzyl cyanide.[5]
Reaction: 2,4-difluoro-6-methylphenylacetic acid + Methanol ⇌ Methyl 2,4-difluoro-6-methylphenylacetate + Water
Materials:
-
2,4-difluoro-6-methylphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoro-6-methylphenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
-
Spectral Characterization (Predicted)
As experimental spectra are not publicly available, the following are predictions based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.
Caption: Predicted ¹H NMR chemical shifts for key protons.
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Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 6.7-7.0 ppm), each exhibiting coupling to the fluorine atoms.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm.
-
Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.7 ppm.
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Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 170-175 | Typical for esters. |
| Aromatic C-F | 155-165 (with large C-F coupling) | Strong deshielding and coupling to fluorine. |
| Aromatic C-H | 110-130 | Shielded by fluorine atoms. |
| Aromatic C-C | 120-140 | |
| Methylene (-CH₂-) | 35-45 | |
| Ester Methoxy (-OCH₃) | 50-55 | [6] |
| Aromatic Methyl (-CH₃) | 15-25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| C=O (Ester) | ~1740 (strong) | Stretching |
| C-O (Ester) | 1150-1250 (strong) | Stretching |
| C-F (Aromatic) | 1100-1300 (strong) | Stretching |
| C-H (Aromatic) | 3000-3100 (medium) | Stretching |
| C-H (Aliphatic) | 2850-3000 (medium) | Stretching |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 200. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59), leading to a prominent benzylic cation fragment.
Applications in Drug Discovery and Development
The structural features of Methyl 2,4-difluoro-6-methylphenylacetate make it a promising scaffold for the development of novel therapeutic agents.
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of drug candidates.
-
Conformational Restriction: The ortho-methyl group can influence the conformation of the molecule, which can be advantageous for optimizing binding to a specific biological target.
-
Building Block for Complex Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, or other biologically active agents. The phenylacetic acid moiety is a known pharmacophore in various drug classes.
Safety and Handling
Specific safety data for Methyl 2,4-difluoro-6-methylphenylacetate is not available. However, based on similar compounds like 2,4-Difluorophenylacetic acid, the following precautions should be taken:
-
Causes skin irritation. (Comparable to H315)
-
Causes serious eye irritation. (Comparable to H319)
-
May cause respiratory irritation. (Comparable to H335)
Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
Methyl 2,4-difluoro-6-methylphenylacetate is a strategically designed molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data is currently scarce, this in-depth technical guide provides a solid foundation for researchers by synthesizing available information and applying established chemical principles. Its unique combination of a phenylacetate core with fluorine and methyl substituents makes it a valuable tool for the development of new and improved pharmaceutical agents. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.
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